Technical Guide: Biological Potential & Synthetic Utility of [(3-Chloropyrazin-2-yl)oxy]acetic Acid
Technical Guide: Biological Potential & Synthetic Utility of [(3-Chloropyrazin-2-yl)oxy]acetic Acid
[1]
Executive Summary
[(3-Chloropyrazin-2-yl)oxy]acetic acid (CAS: 906352-77-4) represents a specialized heteroaromatic scaffold bridging agrochemical and pharmaceutical utility.[1] Structurally characterized by a pyrazine core substituted with a chlorine atom at the C3 position and an oxyacetic acid moiety at C2, this compound functions as a dual-purpose intermediate .
Its molecular architecture mimics the classic phenoxyacetic acid pharmacophore found in auxinic herbicides (e.g., 2,4-D), while the electron-deficient pyrazine ring offers a reactive handle for nucleophilic aromatic substitution (
Part 1: Chemical Profile & Structure-Activity Relationship (SAR)
The biological activity of [(3-Chloropyrazin-2-yl)oxy]acetic acid is dictated by three distinct structural domains:
| Structural Domain | Chemical Feature | Biological Function |
| Pyrazine Core | 1,4-Diazine ring | Bioisostere: Replaces phenyl rings to increase water solubility and metabolic stability (lower lipophilicity than benzene).[1] |
| C3-Chlorine | Halogen substituent | Synthetic Handle: Highly activated for |
| Oxyacetic Acid | Pharmacophore: Mimics the indole-3-acetic acid (IAA) side chain, enabling interaction with auxin receptors (TIR1) or G-protein coupled receptors (e.g., GPR109A).[1] |
Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]
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Molecular Formula:
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Molecular Weight: 188.57 g/mol [1]
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Predicted pKa: ~3.1 (Carboxylic acid), making it anionic at physiological pH (7.4).
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LogP: ~0.5–0.8 (Estimated), indicating moderate polarity suitable for systemic transport in plants (phloem mobility) or blood plasma.[1]
Part 2: Primary Biological Domains
Agrochemical Potential: Auxin Mimicry
The structural homology between [(3-Chloropyrazin-2-yl)oxy]acetic acid and 2,4-Dichlorophenoxyacetic acid (2,4-D) suggests strong potential as a synthetic auxin herbicide.[1]
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Mechanism: The oxyacetic acid tail mimics the natural plant hormone Indole-3-Acetic Acid (IAA).
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Pathway: It binds to the TIR1/AFB F-box proteins, promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors.[1] This leads to uncontrolled gene expression, epinasty, and eventual plant death.
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Selectivity: The pyrazine ring alters the steric fit within the TIR1 pocket compared to a phenyl ring, potentially offering novel selectivity profiles against resistant weed biotypes.[1]
Pharmaceutical Potential: Scaffold for Diversification
While the acid itself may show modest activity as a GPR109A agonist (lipid-lowering target), its primary value lies as a "Core Scaffold" for generating libraries of bioactive molecules.[1]
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Antimicrobial Agents: Displacement of the C3-Cl with hydrazine or benzylamines yields derivatives analogous to Pyrazinamide (anti-TB).
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Kinase Inhibitors: Introduction of bulky aromatic amines at C3 creates "hinge-binder" motifs common in VEGFR or EGFR inhibitors.[1]
Part 3: Mechanism of Action (Visualization)
The following diagram illustrates the dual pathways: the direct herbicidal action of the acid and the synthetic diversification into pharmaceutical agents.
Caption: Dual-pathway utility showing direct auxinic herbicidal activity (Green) and synthetic conversion to bioactive therapeutics (Red/Yellow).
Part 4: Experimental Protocols
Protocol A: Synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic Acid
Objective: To synthesize the core scaffold via nucleophilic aromatic substitution (
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Reagents: 2,3-Dichloropyrazine (1.0 eq), Ethyl glycolate (1.1 eq), Sodium Hydride (NaH, 1.2 eq), THF (anhydrous).
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Step 1 (Ester Formation):
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Suspend NaH in dry THF at 0°C under
. -
Add Ethyl glycolate dropwise; stir for 30 min to form the alkoxide.
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Add 2,3-Dichloropyrazine dissolved in THF.
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Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Note: The C3-Cl activates the C2 position for attack.
-
-
Step 2 (Hydrolysis):
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Treat the intermediate ester with LiOH (2.0 eq) in THF/Water (1:1).
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Stir at RT for 2 hours.
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Acidify with 1M HCl to pH 2.0.
-
-
Workup: Extract with Ethyl Acetate (3x), dry over
, and recrystallize from Ethanol/Water. -
Validation:
NMR (DMSO- ) should show a singlet at ppm ( ) and pyrazine protons.
Protocol B: Arabidopsis Root Growth Inhibition Assay (Herbicidal Screen)
Objective: Quantify auxin-mimic activity (
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Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.
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Plating: Plate seeds on MS medium containing 1% sucrose and varying concentrations of the test compound (0.1, 1, 10, 100
). Use 2,4-D as a positive control. -
Stratification: Incubate plates at 4°C for 2 days in darkness.
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Growth: Transfer to vertical growth racks under long-day conditions (16h light/8h dark) at 22°C.
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Measurement: After 7 days, photograph plates. Measure primary root length using ImageJ software.
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Analysis: Plot dose-response curves. A "curly root" phenotype or severe stunting confirms auxin activity.
Part 5: Future Directions & Optimization
To maximize the potential of this scaffold, researchers should focus on C3-Diversification :
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Lipid Modulation: Esterify the acid group with ethyl or isopropyl chains to create pro-drugs that cross cell membranes, then hydrolyze intracellularly to target GPR109A.[1]
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Kinase Targeting: Replace the C3-Cl with 3-aminophenyl or indazole groups. The resulting molecule retains the solubilizing oxyacetic acid tail (improving oral bioavailability) while the new aromatic group binds the kinase ATP pocket.
References
-
Doležal, M., et al. (2009).[1] "Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity." Molecules, 14(10), 4166-4178.
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Zitko, J., et al. (2017). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 291.[1]
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Fetter, J., et al. (2010). "Structure–activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines." European Journal of Medicinal Chemistry, 45(11), 5208-5216.[2]
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PubChem. (2025).[3][4] "Compound Summary: Pyrazine-2-carboxylic acid." National Library of Medicine.
Sources
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 2. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazin-2-ylboronic acid | C4H5BN2O2 | CID 18381546 - PubChem [pubchem.ncbi.nlm.nih.gov]
